Potassium 1-carboxylatoethyl stearate
CAS No.: 25458-34-8
Cat. No.: VC16966208
Molecular Formula: C21H39KO4
Molecular Weight: 394.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25458-34-8 |
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Molecular Formula | C21H39KO4 |
Molecular Weight | 394.6 g/mol |
IUPAC Name | potassium;2-octadecanoyloxypropanoate |
Standard InChI | InChI=1S/C21H40O4.K/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24;/h19H,3-18H2,1-2H3,(H,23,24);/q;+1/p-1 |
Standard InChI Key | JDXZPUZDKPMSAI-UHFFFAOYSA-M |
Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)[O-].[K+] |
Introduction
Chemical Identity and Structural Characteristics
Potassium 1-carboxylatoethyl stearate belongs to the class of carboxylate esters, characterized by the presence of a stearate backbone (C₁₈H₃₅O₂⁻) modified with a carboxylatoethyl group (-CH₂CH(COO⁻)₂) and a potassium ion (K⁺) as the counterion. Its molecular formula is inferred as C₂₁H₃₉KO₄, with a theoretical molecular weight of 398.63 g/mol .
Key Structural Features:
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Stearate moiety: A saturated 18-carbon fatty acid chain providing hydrophobicity.
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Carboxylatoethyl group: Introduces additional carboxylic functionality, enhancing water solubility and surfactant properties.
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Potassium ion: Improves compatibility with aqueous systems compared to sodium analogs, influencing solubility and ionic strength .
The compound’s structure aligns with lactylate derivatives, where esterification between stearic acid and lactic acid forms the core scaffold, followed by neutralization with potassium hydroxide . This synthesis pathway is analogous to sodium stearoyl lactylate (SSL), a widely used food emulsifier .
Synthesis and Manufacturing
The production of potassium 1-carboxylatoethyl stearate likely follows a two-step process derived from SSL manufacturing :
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Esterification: Stearic acid reacts with lactic acid to form stearoyl lactylic acid.
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Neutralization: The lactylic acid is neutralized with potassium hydroxide to yield the potassium salt.
Critical parameters include temperature control (>70°C to prevent stearic acid solidification) and stoichiometric precision to avoid residual reactants . Post-synthesis, the product may be blended with anti-caking agents like calcium carbonate to improve handling .
Physicochemical Properties
Extrapolating from sodium 1-carboxylatoethyl stearate and potassium stearate, the following properties are anticipated :
The potassium ion enhances solubility in polar solvents compared to sodium salts, making the compound suitable for formulations requiring higher ionic compatibility .
Manufacturer | Purity | Price Range (USD/kg) | Minimum Order |
---|---|---|---|
Hebei Yanxi Chemical Co., Ltd. | 99% | 40.00 | 1 kg |
Hebei Mujin Biotechnology | 99% | 0.00 (inquiry-based) | 1 KG |
Prices for the potassium derivative may trend 10–20% higher due to potassium hydroxide’s cost relative to sodium hydroxide .
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